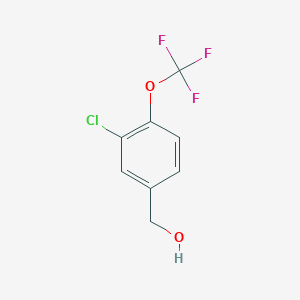

3-Chloro-4-(trifluoromethoxy)benzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-chloro-4-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYSDIQXFHKDPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378747 | |

| Record name | 3-Chloro-4-(trifluoromethoxy)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56456-48-5 | |

| Record name | 3-Chloro-4-(trifluoromethoxy)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details a reliable synthetic protocol, outlines the underlying chemical principles, and presents a full suite of analytical techniques for structural verification and purity assessment. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and chemical process development.

Introduction

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of the chlorine atom and the trifluoromethoxy group imparts unique electronic and lipophilic properties to molecules incorporating this scaffold. These characteristics can enhance metabolic stability, improve binding affinity to biological targets, and modulate other pharmacokinetic and pharmacodynamic parameters.

This guide offers an in-depth exploration of a common and efficient method for the preparation of this versatile building block: the reduction of the corresponding benzaldehyde. Furthermore, it provides a detailed protocol for the comprehensive characterization of the final product, ensuring its identity and purity for subsequent applications.

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the reduction of 3-Chloro-4-(trifluoromethoxy)benzaldehyde. This transformation is typically achieved using a mild and selective reducing agent, such as sodium borohydride (NaBH₄).

Underlying Principles of the Reduction Reaction

The reduction of an aldehyde to a primary alcohol using sodium borohydride is a classic example of nucleophilic addition to a carbonyl group.[1][2][3] The borohydride ion (BH₄⁻) acts as a source of hydride ions (H⁻).[1][4] The reaction mechanism can be summarized in two key steps:

-

Nucleophilic Attack: The electron-rich hydride ion attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a new carbon-hydrogen bond and the cleavage of the pi bond of the carbonyl group, generating a transient alkoxide intermediate.[1][3]

-

Protonation: The negatively charged alkoxide intermediate is then protonated by a protic solvent (like an alcohol or water) or during an acidic workup to yield the final primary alcohol.[1][3]

Sodium borohydride is the preferred reagent for this transformation due to its selectivity. It readily reduces aldehydes and ketones but is generally unreactive towards less reactive carbonyl compounds like esters and amides under standard conditions.[1][2] This selectivity is advantageous when other functional groups are present in the molecule.

Experimental Protocol

Materials:

-

3-Chloro-4-(trifluoromethoxy)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M solution

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Chloro-4-(trifluoromethoxy)benzaldehyde in methanol at room temperature.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reduction and minimize potential side reactions.

-

Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. Effervescence (hydrogen gas evolution) may be observed. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of 1M hydrochloric acid at 0 °C until the pH is slightly acidic. This step also neutralizes the borate esters formed during the reaction.

-

Extraction: Remove the methanol under reduced pressure. To the resulting aqueous residue, add dichloromethane or ethyl acetate to extract the product. Perform the extraction three times to ensure complete recovery.

-

Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. If necessary, the product can be further purified by flash column chromatography on silica gel.

Synthetic Workflow Diagram

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]

- 3. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 4. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Fluorinated Building Block

3-Chloro-4-(trifluoromethoxy)benzyl alcohol, with the CAS Number 56456-48-5, is a distinct halogenated aromatic alcohol. Its structure is characterized by a benzyl alcohol core substituted with both a chlorine atom and a trifluoromethoxy group. This unique combination of functional groups imparts specific physicochemical properties that make it a valuable intermediate in various synthetic applications, particularly in the realms of pharmaceutical and agrochemical research. The presence of the trifluoromethoxy (-OCF3) group, a bioisostere of the methoxy group, can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions, making this compound a subject of interest for medicinal chemists.[1][2] This guide provides a comprehensive overview of the known physicochemical properties of this compound, methodologies for their experimental determination, and an exploration of its significance in modern chemical synthesis.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is fundamental to its application in research and development. These properties govern its behavior in both chemical reactions and biological systems. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C8H6ClF3O2 | [3] |

| Molecular Weight | 226.58 g/mol | [3] |

| Appearance | Off-white to light yellow solid | [3] |

| Boiling Point | 236.4 ± 35.0 °C (at 760 Torr) | [3] |

| Density | 1.456 ± 0.06 g/cm³ (at 20 °C) | [3] |

| Flash Point | 96.8 ± 25.9 °C | [3] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [3] |

Delving Deeper: Essential Parameters for Drug Discovery

Melting Point

The melting point is a crucial indicator of a solid's purity. For a pure crystalline solid, a sharp melting point is expected.[4]

Experimental Protocol for Melting Point Determination (Capillary Method):

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.

Figure 1: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a critical factor influencing a compound's suitability for various reaction conditions and its bioavailability in drug formulations. While qualitative statements suggest good solubility in organic solvents for similar compounds, quantitative data is essential for precise applications.[5]

Experimental Protocol for Solubility Determination (Shake-Flask Method):

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, and the supernatant is carefully separated from the undissolved solid, often by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Lipophilicity (LogP)

The partition coefficient (LogP) between octanol and water is a key measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties in the body. While a predicted XlogP of 2.5 is available for the related compound 3-chloro-4-(trifluoromethyl)benzyl alcohol, an experimental value for the target compound is desirable.[6]

Experimental Protocol for LogP Determination (Shake-Flask Method):

-

Pre-saturation: Equal volumes of n-octanol and water are shaken together to pre-saturate each phase with the other.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically n-octanol). This solution is then mixed with the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to separate.

-

Concentration Measurement: The concentration of the compound in both the n-octanol and water layers is determined using an appropriate analytical method (e.g., HPLC-UV).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Figure 2: Shake-Flask Method for LogP Determination.

Acidity (pKa)

The pKa value indicates the tendency of a molecule to donate a proton. For this compound, the hydroxyl group is the primary acidic proton. The pKa is crucial for predicting the ionization state of the compound at different pH values, which affects its solubility, membrane permeability, and receptor binding.

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the solution.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Profile

Spectroscopic data provides a fingerprint of a molecule, confirming its structure and purity. While specific spectra for this compound are not widely published, we can anticipate the key features based on its functional groups.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the aromatic protons, the methylene protons of the -CH₂OH group, and the hydroxyl proton. The chemical shifts and splitting patterns of the aromatic protons will be influenced by the chloro and trifluoromethoxy substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methylene carbon, and the carbon of the trifluoromethoxy group (which will show coupling to fluorine).

-

IR (Infrared) Spectroscopy: Key absorption bands are expected for the O-H stretch of the alcohol (typically a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic ring and methylene group, C=C stretches of the aromatic ring, and C-O and C-F stretches.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M+ peak).[7] Fragmentation patterns can provide further structural information.

Stability and Reactivity

Benzyl alcohols are versatile functional groups that can undergo a variety of chemical transformations. The reactivity of this compound is influenced by its substituents. The electron-withdrawing nature of the chlorine and trifluoromethoxy groups can affect the reactivity of the aromatic ring and the benzylic position.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.

-

Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides under basic conditions.

-

Halogenation: The hydroxyl group can be replaced by a halogen using standard halogenating agents.

In terms of stability, the compound should be stored in a cool, dry place, sealed from moisture.[8] While generally stable, it may be sensitive to strong oxidizing agents and strong acids.

Significance and Applications

Halogenated and trifluoromethoxylated benzyl alcohols are important building blocks in organic synthesis. The trifluoromethoxy group, in particular, is of great interest in drug design as it can enhance metabolic stability and membrane permeability, and modulate the electronic properties of a molecule.[1][2]

While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest its utility as an intermediate in the synthesis of:

-

Active Pharmaceutical Ingredients (APIs): The trifluoromethoxy group is present in a number of marketed drugs and clinical candidates. This benzyl alcohol derivative serves as a precursor for introducing the 3-chloro-4-(trifluoromethoxy)phenyl moiety into more complex drug scaffolds.

-

Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry to enhance the efficacy and stability of pesticides and herbicides.[4]

-

Materials Science: The unique properties conferred by the fluorine-containing group can be exploited in the synthesis of specialty polymers and other advanced materials.

Conclusion

This compound is a valuable, albeit not extensively characterized, synthetic intermediate. Its combination of a reactive benzyl alcohol functionality with the influential chloro and trifluoromethoxy substituents makes it a promising building block for the synthesis of novel compounds in the pharmaceutical, agrochemical, and material science sectors. This guide has provided a comprehensive overview of its known physicochemical properties and outlined the standard methodologies for determining the currently unavailable parameters. Further experimental investigation into the solubility, pKa, and LogP of this compound would be highly beneficial to the scientific community, enabling its more effective utilization in the development of new and improved chemical entities.

References

- 1. innospk.com [innospk.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. 56456-48-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [guidechem.com]

- 6. PubChemLite - 3-chloro-4-(trifluoromethyl)benzyl alcohol (C8H6ClF3O) [pubchemlite.lcsb.uni.lu]

- 7. rsc.org [rsc.org]

- 8. 56456-48-5 this compound AKSci X2258 [aksci.com]

An In-depth Technical Guide to 3-Chloro-4-(trifluoromethoxy)benzyl alcohol (CAS 56456-48-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the experimental data and synthetic methodologies related to 3-Chloro-4-(trifluoromethoxy)benzyl alcohol (CAS 56456-48-5). This compound is a key intermediate in the synthesis of advanced pharmaceutical agents, most notably potent inhibitors of autotaxin, an enzyme implicated in a variety of pathological conditions. This document consolidates available analytical data, outlines a detailed synthetic protocol, and discusses the compound's significance in the context of medicinal chemistry and drug development.

Introduction

This compound is a halogenated and fluorinated aromatic alcohol. Its chemical structure, featuring a trifluoromethoxy group, imparts unique electronic properties and metabolic stability, making it a valuable building block in the design of novel therapeutic agents[1][2]. The trifluoromethoxy moiety is known to enhance the bioavailability and metabolic stability of drug candidates. This guide will delve into the known experimental parameters of this compound, providing a foundational resource for researchers working with this intermediate.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| CAS Number | 56456-48-5 | [3][4] |

| IUPAC Name | (3-Chloro-4-(trifluoromethoxy)phenyl)methanol | [3][4] |

| Molecular Formula | C₈H₆ClF₃O₂ | |

| Molecular Weight | 226.58 g/mol | |

| Appearance | Solid | |

| Storage | Store in a cool, dry place | [4] |

Spectroscopic Analysis

Spectroscopic data is critical for the unambiguous identification and purity assessment of this compound.

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. A commercially available ¹H NMR spectrum of this compound confirms its structure[3].

Expected ¹H NMR Spectral Data:

-

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The substitution pattern will lead to a specific splitting pattern.

-

Benzylic Protons: A singlet or doublet (depending on coupling to the hydroxyl proton) in the region of δ 4.5-5.0 ppm, corresponding to the two protons of the -CH₂OH group.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is concentration and solvent dependent, corresponding to the -OH proton.

While a specific spectrum is not publicly available, the expected chemical shifts in the ¹³C NMR spectrum can be predicted based on the structure and data from similar compounds[5][6].

Expected ¹³C NMR Spectral Data:

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbon bearing the trifluoromethoxy group will show a quartet due to coupling with the fluorine atoms.

-

Benzylic Carbon: A signal around δ 60-65 ppm for the -CH₂OH carbon.

-

Trifluoromethoxy Carbon: A quartet signal further downfield due to the strong deshielding effect of the three fluorine atoms.

The IR spectrum is useful for identifying the key functional groups present in the molecule. For this compound, the following characteristic absorption bands are expected[7][8]:

Expected IR Absorption Bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.

-

C-H Stretch (aromatic): Peaks typically appearing just above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks appearing just below 3000 cm⁻¹.

-

C=C Stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.

-

C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.

-

C-Cl Stretch: A band in the 600-800 cm⁻¹ region.

Mass spectrometry would confirm the molecular weight of the compound. The presence of chlorine would result in a characteristic M+2 isotopic pattern in a 3:1 ratio.

Synthesis Protocol

This compound is typically synthesized via the reduction of its corresponding carboxylic acid, 3-chloro-4-(trifluoromethoxy)benzoic acid. The following is a detailed, field-proven protocol based on established methods for the reduction of substituted benzoic acids[9][10].

Reaction Scheme

Caption: Synthesis of this compound.

Step-by-Step Methodology

Materials:

-

3-Chloro-4-(trifluoromethoxy)benzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Addition of Starting Material: Dissolve 3-chloro-4-(trifluoromethoxy)benzoic acid (1 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the LiAlH₄ suspension via a dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask back to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of deionized water, followed by the addition of 1 M HCl until the solution becomes clear.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Application in Drug Development: Synthesis of Autotaxin Inhibitors

The primary documented application of this compound is as a crucial intermediate in the synthesis of potent autotaxin (ATX) inhibitors. ATX is an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes, including cancer progression, fibrosis, and inflammation.

The benzyl alcohol is typically converted to a benzyl halide, which then undergoes nucleophilic substitution with a suitable amine-containing scaffold to build the final inhibitor molecule.

Exemplary Synthetic Pathway

Caption: General scheme for the synthesis of autotaxin inhibitors.

Biological Significance and Rationale for Use

While there is no direct experimental data on the biological activity of this compound itself, its importance lies in its contribution to the pharmacological profile of the final drug molecules.

-

Trifluoromethoxy Group: This group is a bioisostere of a methoxy group but with significantly different electronic properties. It is highly lipophilic, which can improve membrane permeability and oral absorption of the final drug. Furthermore, it is metabolically stable, preventing rapid degradation of the drug in the body.

-

Chloro Group: The chlorine atom can modulate the electronic properties of the aromatic ring and can be involved in halogen bonding interactions with the target protein, potentially enhancing binding affinity and selectivity.

The use of this specific intermediate in the synthesis of autotaxin inhibitors suggests that the 3-chloro-4-(trifluoromethoxy)phenyl moiety is crucial for achieving high potency and favorable pharmacokinetic properties in the final drug candidates.

Conclusion

This compound is a valuable and specialized building block in medicinal chemistry. Its unique combination of substituents makes it an important intermediate for the synthesis of complex and potent pharmaceutical agents, particularly in the development of autotaxin inhibitors. This guide has provided a comprehensive overview of its known experimental data, a detailed synthetic protocol, and an in-depth discussion of its application and significance, serving as a vital resource for researchers in the field of drug discovery and development.

References

- 1. (3-Chloro-4-(trifluoromethoxy)phenyl)methanol [myskinrecipes.com]

- 2. (3-Chloro-4-(trifluoromethoxy)phenyl)methanol [myskinrecipes.com]

- 3. This compound(56456-48-5) 1H NMR spectrum [chemicalbook.com]

- 4. 56456-48-5|(3-Chloro-4-(trifluoromethoxy)phenyl)methanol|BLD Pharm [bldpharm.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-Fluoro-3-(trifluoromethyl)benzyl alcohol [webbook.nist.gov]

- 9. quora.com [quora.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Comprehensive Technical Guide to the Stability and Storage of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol

Introduction

3-Chloro-4-(trifluoromethoxy)benzyl alcohol is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The stability of this compound is paramount to ensure the integrity of starting materials, the success of synthetic processes, and the safety and efficacy of the final products. This guide provides an in-depth analysis of the factors influencing the stability of this compound, recommended storage conditions, and protocols for assessing its long-term viability.

Chemical Profile and Inherent Stability

This compound possesses a substituted benzyl alcohol core. While generally stable under standard conditions, the presence of a benzylic hydroxyl group, a chlorine atom, and a trifluoromethoxy group on the aromatic ring introduces specific chemical reactivities that must be considered for long-term storage and handling.[1][2]

Key Structural Features and Their Influence on Stability:

-

Benzylic Alcohol: The hydroxyl group is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde (3-chloro-4-(trifluoromethoxy)benzaldehyde) and carboxylic acid (3-chloro-4-(trifluoromethoxy)benzoic acid). This process can be catalyzed by light, heat, and the presence of oxidizing agents.

-

Aromatic Ring: The electron-withdrawing nature of the chlorine and trifluoromethoxy substituents can influence the reactivity of the aromatic ring and the benzylic position.

-

Trifluoromethoxy Group: This group is generally stable but can be susceptible to hydrolysis under extreme acidic or basic conditions, although this is less common than oxidation of the alcohol.

Recommended Storage Conditions

To maintain the purity and integrity of this compound, the following storage conditions are recommended based on safety data sheets for the compound and structurally similar molecules:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, well-ventilated area.[1][2] Ambient temperature is generally acceptable, though for long-term storage, refrigeration (2-8 °C) is advisable to minimize potential degradation. | Lower temperatures slow down the rate of chemical reactions, including oxidation. |

| Light | Keep in a tightly closed, opaque container, away from direct sunlight.[1] | UV radiation can provide the energy to initiate photo-oxidative degradation pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage or for high-purity applications. | Minimizes contact with atmospheric oxygen, a key reactant in oxidative degradation. |

| Container | Use a tightly closed container made of a non-reactive material (e.g., amber glass).[1][2] | Prevents contamination and exposure to moisture and air. |

| Incompatibilities | Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[1] | These substances can directly react with and degrade the compound. |

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for troubleshooting issues in synthetic processes.

Oxidative Degradation

The primary degradation pathway for benzyl alcohols is oxidation. This can proceed in a stepwise manner:

-

Oxidation to Aldehyde: this compound can be oxidized to 3-chloro-4-(trifluoromethoxy)benzaldehyde.

-

Oxidation to Carboxylic Acid: The aldehyde can be further oxidized to 3-chloro-4-(trifluoromethoxy)benzoic acid.

Caption: Oxidative degradation pathway of this compound.

Degradation under Acidic and Basic Conditions

While generally stable, prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to ether formation (self-condensation) or other side reactions.

Experimental Protocols for Stability Assessment

A comprehensive assessment of stability involves both long-term and accelerated stability studies, often preceded by forced degradation studies to identify potential degradation products and establish suitable analytical methods.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[3] The goal is to achieve 5-20% degradation of the active substance.[4]

Workflow for Forced Degradation Studies:

Caption: Workflow for forced degradation studies.

Step-by-Step Protocol for a Typical Forced Degradation Study:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Application of Stress Conditions:

-

Acidic: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

-

Basic: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.

-

Oxidative: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal: Store the solid compound and the stock solution at 80°C for 48 hours.

-

Photolytic: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a suitable stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile is a good starting point.[5]

-

Use a photodiode array (PDA) detector to monitor peak purity and a mass spectrometer (MS) to identify degradation products.

-

Long-Term and Accelerated Stability Studies

Once a stability-indicating method is established, long-term and accelerated stability studies should be conducted according to ICH guidelines.

| Study | Storage Condition | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |

Conclusion

This compound is a stable compound when stored under appropriate conditions.[1] The primary degradation pathway is oxidation of the benzylic alcohol to the corresponding aldehyde and carboxylic acid. By adhering to the recommended storage conditions of a cool, dark, and dry environment in a tightly sealed container, the integrity of this valuable chemical intermediate can be maintained. For critical applications, conducting forced degradation and long-term stability studies is essential to fully characterize its stability profile and ensure its suitability for use.

References

The Advent of a Key Fluorinated Building Block: A Technical Guide to the Synthesis of 3-Chloro-4-(trifluoromethoxy)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-(trifluoromethoxy)benzyl alcohol is a crucial fluorinated building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethoxy group, imparts desirable properties such as metabolic stability and altered lipophilicity to parent molecules. This technical guide provides an in-depth exploration of the logical synthesis of this compound, grounded in foundational principles of fluorine chemistry. While a singular "discovery" paper is not readily identifiable, the synthetic route is clear and follows established, high-yield chemical transformations. This guide will focus on the most probable and scientifically sound pathway: the synthesis of the key intermediate, 3-chloro-4-(trifluoromethoxy)benzaldehyde, and its subsequent reduction to the target benzyl alcohol.

Introduction: The Significance of the Trifluoromethoxy Group

The introduction of fluorine and fluorine-containing moieties into organic molecules has become a cornerstone of modern drug discovery. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of properties. It is a strong electron-withdrawing group, influencing the acidity and basicity of nearby functional groups, and its lipophilicity can enhance membrane permeability. Furthermore, the C-F bond's strength makes the trifluoromethoxy group highly resistant to metabolic degradation, a critical attribute for developing robust pharmaceutical candidates. The synthesis of specifically substituted aromatic compounds containing this group is therefore of high importance.

The origins of aryl trifluoromethyl ether synthesis can be traced back to the pioneering work of L. Yagupol'skii in 1955, who first prepared these compounds from substituted anisoles.[1][2] This foundational chemistry paved the way for the development of a wide array of trifluoromethoxy-containing building blocks, including this compound.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound points to the corresponding benzaldehyde as the immediate precursor. The reduction of an aldehyde to a primary alcohol is a fundamental and high-yielding transformation in organic synthesis. The main synthetic challenge, therefore, lies in the efficient construction of 3-chloro-4-(trifluoromethoxy)benzaldehyde.

The synthesis of this key aldehyde intermediate can be envisioned as starting from a more readily available substituted toluene, such as 3-chloro-4-methylanisole. The core transformations would involve the conversion of the methoxy group to a trifluoromethoxy group and the oxidation of the methyl group to an aldehyde.

Synthesis of the Key Intermediate: 3-Chloro-4-(trifluoromethoxy)benzaldehyde

The synthesis of 3-chloro-4-(trifluoromethoxy)benzaldehyde is a multi-step process that leverages established methodologies for the introduction of the trifluoromethoxy group and the oxidation of a benzylic methyl group.

From Anisole to Trifluoromethyl Ether: The Yagupol'skii Reaction

The conversion of an aryl methyl ether (anisole) to an aryl trifluoromethyl ether is a hallmark of fluorine chemistry. The original method developed by Yagupol'skii involves a two-step chlorination-fluorination sequence.[1][2]

-

Trichloromethylation: The starting material, 3-chloro-4-methylanisole, is treated with a chlorinating agent, such as phosphorus pentachloride (PCl₅) or chlorine gas, to convert the methoxy group into a trichloromethoxy group.

-

Fluorination: The resulting trichloromethyl ether is then treated with a fluorinating agent, typically antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅), to exchange the chlorine atoms for fluorine, yielding the desired trifluoromethoxy group.

An alternative, one-pot procedure involves heating a phenol with tetrachloromethane and anhydrous hydrogen fluoride.[3]

Oxidation of the Benzylic Methyl Group

With the trifluoromethoxy group in place, the next step is the oxidation of the methyl group of 3-chloro-4-(trifluoromethoxy)toluene to a formyl group. This can be achieved through various methods, including:

-

Free Radical Bromination followed by Hydrolysis: The toluene derivative can be subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator to form the corresponding benzyl bromide. Subsequent hydrolysis, for example, using sodium bicarbonate in a suitable solvent, will yield the benzaldehyde.

-

Direct Oxidation: A variety of oxidizing agents can be employed for the direct conversion of the methyl group to an aldehyde, although controlling the reaction to prevent over-oxidation to the carboxylic acid can be challenging.

First Reported Synthesis: Reduction of 3-Chloro-4-(trifluoromethoxy)benzaldehyde

The final and most direct step to obtain this compound is the reduction of the precursor aldehyde. This is a standard and well-documented transformation in organic chemistry.

Experimental Protocol: A Probable Method

The following protocol is a representative and highly effective method for the reduction of an aryl aldehyde to a benzyl alcohol.

Materials:

-

3-Chloro-4-(trifluoromethoxy)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-chloro-4-(trifluoromethoxy)benzaldehyde in a mixture of methanol and dichloromethane at 0 °C (ice bath).

-

Slowly add sodium borohydride in portions to the stirred solution. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C to neutralize the excess sodium borohydride.

-

Remove the organic solvents under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by silica gel column chromatography if necessary.

Causality Behind Experimental Choices

-

Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent that efficiently reduces aldehydes to alcohols without affecting other functional groups like the aryl chloride and trifluoromethoxy group. More powerful reducing agents like lithium aluminum hydride could also be used but require stricter anhydrous conditions and are generally less safe to handle on a large scale.

-

Solvent System: A mixture of methanol and dichloromethane is often used. Methanol is required to protonate the intermediate alkoxide, while dichloromethane helps to solubilize the aromatic starting material.

-

Workup Procedure: The acidic quench neutralizes the borate salts formed during the reaction. The bicarbonate wash removes any residual acid, and the brine wash helps to remove water from the organic layer before drying.

Characterization and Physical Properties

The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group.

| Property | Value |

| Molecular Formula | C₈H₆ClF₃O₂ |

| Molecular Weight | 226.58 g/mol |

| Appearance | Off-white to light yellow solid |

| Boiling Point | 236.4 ± 35.0 °C at 760 Torr |

| Density | 1.456 ± 0.06 g/cm³ |

| Flash Point | 96.8 ± 25.9 °C |

Conclusion

While the formal "discovery" of this compound is not documented in a single seminal publication, its synthesis is a logical extension of well-established principles in fluorine chemistry and standard organic transformations. The key to its preparation lies in the synthesis of the corresponding benzaldehyde, a process rooted in the foundational work of Yagupol'skii on aryl trifluoromethyl ethers. The subsequent reduction to the target alcohol is a straightforward and high-yielding reaction. This technical guide provides a comprehensive overview of this synthetic pathway, offering valuable insights for researchers and professionals in the fields of drug discovery and materials science who utilize this important fluorinated building block.

References

"structural elucidation of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol"

An In-depth Technical Guide to the Structural Elucidation of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol

Introduction

In the landscape of pharmaceutical and agrochemical development, the precise structural characterization of novel chemical entities is a cornerstone of innovation and regulatory compliance. Halogenated organic compounds, particularly those incorporating fluorine, are of significant interest due to their potential to modulate pharmacokinetic and pharmacodynamic properties. This compound is one such molecule, possessing a unique combination of a chloro substituent and a trifluoromethoxy group on a benzyl alcohol scaffold. These features are known to influence lipophilicity, metabolic stability, and binding affinity, making the molecule a valuable intermediate in organic synthesis.[1][2]

This guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation of this compound. Moving beyond rote procedural descriptions, we will delve into the causality behind the selection of analytical techniques, emphasizing a self-validating system of cross-verification. The methodologies outlined herein are designed to provide researchers and drug development professionals with a robust strategy for confirming the identity and purity of this and structurally related compounds.

Compound Profile & Predicted Properties

A foundational step in any structural analysis is to collate known information and predict key physical and chemical properties. This data provides a theoretical baseline against which experimental results can be compared.

| Property | Value | Source |

| IUPAC Name | [3-Chloro-4-(trifluoromethoxy)phenyl]methanol | N/A |

| CAS Number | 56456-48-5 | [3][4] |

| Molecular Formula | C₈H₆ClF₃O₂ | N/A |

| Molecular Weight | 226.58 g/mol | |

| Appearance | Off-white to light yellow solid | [4] |

| Boiling Point | 236.4 ± 35.0 °C at 760 Torr | [4] |

| Density | 1.456 ± 0.06 g/cm³ | [4] |

A Validated Workflow for Structural Confirmation

The structural elucidation of a molecule is not a linear process but an integrated workflow where each analytical technique provides a unique piece of the puzzle. The strength of the final confirmation lies in the convergence of data from orthogonal methods. Our approach is designed to first identify the fundamental building blocks (functional groups), then map their precise connectivity, and finally, confirm the overall molecular formula and mass.

Caption: Integrated workflow for structural elucidation.

Part 1: Functional Group and Molecular Mass Determination

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

Expertise & Causality: IR spectroscopy is the initial reconnaissance tool. Its primary utility is the rapid and non-destructive identification of key functional groups present in the molecule. For this compound, we are specifically looking for evidence of the hydroxyl (-OH) group, the aromatic ring, and the carbon-halogen/carbon-fluorine bonds. The presence of a broad absorption in the 3200-3600 cm⁻¹ region is a classic indicator of an alcohol's O-H stretch, resulting from hydrogen bonding.[5][6] The absence of a strong absorption around 1700 cm⁻¹ is equally important, as it rules out carbonyl-containing oxidation byproducts like aldehydes or carboxylic acids.

Self-Validating Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the spectrum of the sample from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: Perform baseline correction and peak picking.

Expected Data Summary:

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1600, 1475 | C=C stretch | Aromatic Ring |

| 1250 - 1000 | C-O stretch, C-F stretch | Alcohol, Trifluoromethoxy |

| 800 - 600 | C-Cl stretch | Chloro-substituent |

Mass Spectrometry (MS): Defining the Molecular Boundaries

Expertise & Causality: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through high-resolution analysis (HRMS), its exact molecular formula. For a compound containing chlorine, MS offers a definitive diagnostic feature: the isotopic pattern. Chlorine naturally exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion peak will appear as a pair of signals (M⁺ and M+2⁺) with a corresponding ~3:1 intensity ratio, providing unequivocal evidence for the presence of a single chlorine atom.

Self-Validating Protocol (Electron Ionization - EI):

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer via direct infusion or through a GC inlet.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum. For HRMS, a TOF or Orbitrap analyzer is required to achieve the necessary mass accuracy.

Expected Data Summary:

| m/z Value (Expected) | Identity | Rationale & Key Features |

| 226 / 228 | [M]⁺ | Molecular Ion Peak. Exhibits the characteristic ~3:1 isotopic pattern for one chlorine atom. |

| 226.0008 | [M]⁺ (HRMS) | High-Resolution Mass. Corresponds to the exact mass of C₈H₆³⁵ClF₃O₂. |

| 209 / 211 | [M-OH]⁺ | Loss of the hydroxyl radical (17 Da). |

| 197 / 199 | [M-CH₂OH]⁺ | Benzylic cleavage, loss of the hydroxymethyl group (31 Da). |

Part 2: High-Resolution Structural Mapping with NMR

NMR spectroscopy is the definitive technique for mapping the carbon-hydrogen framework of a molecule. By employing a suite of NMR experiments, we can determine the precise connectivity of atoms.

Experimental Protocol (General):

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Spectrometer Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure homogeneity of the magnetic field.

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse programs. For ¹³C, a proton-decoupled experiment is standard.

¹H NMR Spectroscopy: Mapping the Protons

Expertise & Causality: ¹H NMR provides information on the chemical environment, number, and neighboring protons for every unique hydrogen in the molecule. We expect to see signals for the three aromatic protons, the two benzylic methylene (CH₂) protons, and the single alcohol (OH) proton. Their chemical shifts are influenced by the electron-withdrawing/donating effects of the substituents, and their splitting patterns (multiplicity) reveal adjacent, non-equivalent protons.

Expected Data Summary (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.4 - 7.2 | Multiplet | 3H | Ar-H | Aromatic protons on the substituted ring. The specific splitting pattern (e.g., doublet, doublet of doublets) will confirm the 1,2,4-substitution pattern. |

| ~ 4.7 | Singlet | 2H | -CH₂OH | Benzylic protons adjacent to an oxygen atom. Typically appears as a singlet unless coupled to the OH proton. |

| ~ 2.0 (variable) | Singlet (broad) | 1H | -OH | The alcohol proton's shift is concentration and solvent-dependent. It often appears as a broad singlet and can be exchanged with D₂O. |

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Expertise & Causality: A proton-decoupled ¹³C NMR spectrum reveals a single peak for each unique carbon atom. This experiment is crucial for confirming the total number of carbons and identifying the presence of the trifluoromethoxy group through its characteristic C-F coupling. The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

Expected Data Summary (in CDCl₃):

| Chemical Shift (δ, ppm) | Key Feature | Assignment |

| ~ 145 - 120 | 6 signals | Aromatic Carbons |

| ~ 120.5 | Quartet (q) | -OCF₃ |

| ~ 64 | 1 signal | -CH₂OH |

¹⁹F NMR Spectroscopy: Unambiguous Fluorine Confirmation

Expertise & Causality: ¹⁹F NMR is highly specific and sensitive for fluorine-containing compounds. For this compound, the three fluorine atoms of the -OCF₃ group are chemically equivalent and not coupled to any other fluorine or hydrogen atoms. Therefore, the spectrum should show a single, sharp singlet, providing definitive confirmation of the trifluoromethoxy moiety.

Expected Data Summary:

| Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ~ -58 to -60 | Singlet | Confirms the presence of a single -OCF₃ environment. |

Part 3: Data Integration and Structural Confirmation

Caption: Logical convergence of multi-technique data.

References

Methodological & Application

The Strategic Utility of 3-Chloro-4-(trifluoromethoxy)benzyl Alcohol in Modern Pharmaceutical Development

Abstract

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethoxy group, in particular, offers a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties that can significantly enhance the therapeutic profile of drug candidates.[1][2] This technical guide provides an in-depth exploration of 3-chloro-4-(trifluoromethoxy)benzyl alcohol as a pivotal building block in pharmaceutical synthesis. We will dissect its chemical properties, outline key synthetic transformations, and provide detailed, field-proven protocols for its application, with a focus on the synthesis of analogues of potent therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Introduction: The Significance of Fluorinated Building Blocks

The introduction of fluorine and fluorinated groups into organic molecules has become a powerful strategy in drug discovery. The trifluoromethoxy (-OCF₃) group, in particular, is highly valued for its ability to modulate a molecule's physicochemical and pharmacokinetic properties.[1] Compared to the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy group imparts a greater degree of lipophilicity, which can improve membrane permeability and oral bioavailability. Furthermore, the C-F bond's high strength renders the trifluoromethoxy group exceptionally stable to metabolic degradation, often leading to an extended drug half-life.[2]

This compound emerges as a particularly valuable building block due to its trifunctional nature: the reactive benzyl alcohol, the electron-withdrawing trifluoromethoxy group, and the chloro substituent that offers an additional site for synthetic modification. This combination allows for the construction of complex molecular architectures with desirable pharmacological properties.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 56456-48-5 | [3] |

| Molecular Formula | C₈H₆ClF₃O₂ | [3] |

| Molecular Weight | 226.58 g/mol | [3] |

| Appearance | Off-white to light yellow solid | [3] |

| Boiling Point | 236.4±35.0 °C (at 760 Torr) | [3] |

| Density | 1.456±0.06 g/cm³ (at 20 °C, 760 Torr) | [3] |

| Flash Point | 96.8±25.9 °C | [3] |

| Storage | Sealed in a dry place at room temperature | [3] |

The reactivity of this compound is primarily dictated by the hydroxyl group of the benzyl alcohol moiety. This group can readily undergo a variety of transformations, making it a versatile precursor for a range of intermediates. The electron-withdrawing nature of the trifluoromethoxy and chloro groups can influence the reactivity of the aromatic ring and the benzylic position.

Core Synthetic Transformations and Applications

This compound is a versatile starting material for several key synthetic transformations that are fundamental in the construction of pharmaceutical agents. These include oxidation to the corresponding benzaldehyde, conversion to a benzyl halide for subsequent nucleophilic substitution, and etherification.

Application Showcase: Synthesis of a Key Intermediate for Avanafil Analogues

A prime example of the utility of this building block is in the synthesis of 3-chloro-4-(trifluoromethoxy)benzylamine, a key intermediate for analogues of Avanafil. Avanafil is a potent and selective phosphodiesterase type 5 (PDE-5) inhibitor used for the treatment of erectile dysfunction. The synthesis of the analogous 3-chloro-4-methoxybenzylamine from its corresponding benzyl alcohol provides a well-established synthetic blueprint.[4]

The following workflow illustrates the synthetic pathway from this compound to the corresponding benzylamine, a critical precursor for Avanafil analogues.

References

- 1. Page loading... [wap.guidechem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Chloro-4-(trifluoromethyl)benzaldehyde | C8H4ClF3O | CID 19031287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

"oxidation of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol to the corresponding aldehyde"

An Application Guide for the Synthesis of 3-Chloro-4-(trifluoromethoxy)benzaldehyde via Selective Oxidation

Abstract

This comprehensive guide details the selective oxidation of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol to its corresponding aldehyde, a key synthetic intermediate in pharmaceutical and agrochemical research. The presence of an electron-withdrawing trifluoromethoxy group and a halogen substituent on the aromatic ring necessitates careful selection of oxidation methodology to achieve high yield and selectivity while avoiding over-oxidation to the carboxylic acid. This document provides an in-depth analysis of suitable oxidation protocols, including those utilizing Dess-Martin Periodinane (DMP) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst. Each protocol is presented with a detailed step-by-step procedure, mechanistic insights, and troubleshooting advice to ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Selective Benzyl Alcohol Oxidation

The conversion of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. The resulting aldehydes are versatile precursors for a multitude of functional groups essential for building molecular complexity. The substrate in focus, this compound, presents a unique challenge. Its electron-deficient nature, arising from the chloro and trifluoromethoxy substituents, can deactivate the benzylic position, making oxidation more difficult compared to electron-rich analogues.

The primary goal is to achieve a clean and efficient conversion to 3-Chloro-4-(trifluoromethoxy)benzaldehyde while preventing the formation of the corresponding carboxylic acid. This requires an oxidizing agent with high chemoselectivity that operates under mild conditions. Traditional heavy-metal oxidants like chromium-based reagents (e.g., PCC), while effective, are falling out of favor due to their toxicity and the hazardous waste they generate.[1][2] Modern synthetic chemistry leans towards milder, more selective, and environmentally benign methods.

This guide will focus on two highly reliable and widely adopted methods: the Dess-Martin Periodinane (DMP) oxidation and a TEMPO-catalyzed oxidation system.

Strategic Selection of Oxidation Reagents

Choosing an appropriate oxidant is critical for success. The table below compares several common methods for the oxidation of primary alcohols, highlighting the rationale for selecting DMP and TEMPO for this specific application.

| Oxidation Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Mild, neutral pH, high yields, short reaction times, excellent functional group tolerance.[3] | High cost, potentially explosive nature, stoichiometric iodine waste.[3] |

| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), NaOCl or O₂/Cu(I) | Biphasic (e.g., CH₂Cl₂/H₂O) or MeCN, Room Temp | Catalytic, environmentally friendly ("green") co-oxidants, mild conditions, high selectivity.[4][5] | Can be sensitive to substrate; catalyst deactivation is possible.[4] |

| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N | CH₂Cl₂, -78 °C | Excellent for sensitive substrates, high yields.[6] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, generates toxic CO gas.[7] |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temp | Readily available, well-established, stops at the aldehyde in anhydrous conditions.[2] | Toxic (Cr⁶⁺), requires stoichiometric amounts, generates hazardous chromium waste.[1] |

Based on this analysis, Dess-Martin Periodinane is chosen for its exceptional mildness and reliability with complex substrates. The TEMPO-catalyzed method is selected as a greener, catalytic alternative that is highly efficient for benzylic alcohols.[8]

Experimental Workflow Overview

The overall process for the synthesis, regardless of the specific oxidation method, follows a consistent workflow. This involves the reaction setup under controlled conditions, careful monitoring of the conversion, a standardized work-up procedure to isolate the crude product, and final purification.

Caption: General experimental workflow for the oxidation.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This method is highly recommended for its reliability and mild reaction conditions, which are well-suited for the electron-deficient substrate.[3]

Principle and Mechanism

The Dess-Martin oxidation utilizes a hypervalent iodine(V) reagent. The reaction proceeds through the initial formation of a diacetoxyalkoxyperiodinane intermediate via ligand exchange between the alcohol and an acetate group on the DMP reagent. A base, typically the displaced acetate, then abstracts the alpha-proton from the alcohol, leading to a concerted elimination that forms the aldehyde, an iodinane, and acetic acid.[3]

Caption: Simplified DMP oxidation mechanism.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Notes |

| This compound | C₈H₆ClF₃O₂ | 226.58 | 175278-08-7 | Starting Material |

| Dess-Martin Periodinane (DMP) | C₁₃H₁₃IO₈ | 424.14 | 87413-09-0 | Oxidant. Potentially shock-sensitive.[9] |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | Solvent |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | For work-up |

| Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | 7772-98-7 | For work-up |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |

| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | For chromatography |

| Ethyl Acetate / Hexane | - | - | - | Eluent for chromatography |

Step-by-Step Protocol

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

-

Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Reagent Addition: Add solid Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature with vigorous stirring.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using 30% ethyl acetate in hexane as eluent). The reaction is typically complete within 1-3 hours.

-

Quenching: Upon completion, dilute the mixture with an equal volume of diethyl ether. Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃) (approx. 2.5 eq relative to DMP).

-

Work-up: Stir the biphasic mixture vigorously until the solid dissolves and the layers become clear (approx. 15-20 minutes). Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 15%).[10] The product, 3-Chloro-4-(trifluoromethoxy)benzaldehyde, is typically a colorless oil or a low-melting yellow solid.[10][11]

Protocol 2: TEMPO-Catalyzed Aerobic Oxidation

This protocol offers a "greener" alternative, using a catalytic amount of TEMPO and air (or oxygen) as the terminal oxidant, facilitated by a copper(I) salt.[5]

Principle and Mechanism

This system involves a dual catalytic cycle. The Cu(I) species is first oxidized by O₂ to Cu(II). The Cu(II) then oxidizes TEMPO to the active oxidant, the N-oxoammonium ion (TEMPO⁺). TEMPO⁺ rapidly and selectively oxidizes the alcohol to the aldehyde, regenerating TEMPO in its reduced hydroxylamine form. The hydroxylamine is then re-oxidized by Cu(II) back to TEMPO, completing the cycle.[5][8]

Caption: Catalytic cycles in Cu/TEMPO aerobic oxidation.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Notes |

| This compound | C₈H₆ClF₃O₂ | 226.58 | 175278-08-7 | Starting Material |

| TEMPO | C₉H₁₈NO | 156.25 | 2564-83-2 | Catalyst |

| Copper(I) Iodide (CuI) | CuI | 190.45 | 7681-65-4 | Co-catalyst |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 1122-58-3 | Co-catalyst/Base |

| Acetonitrile (MeCN), Anhydrous | C₂H₃N | 41.05 | 75-05-8 | Solvent |

| Oxygen (O₂) or Air | O₂ | 32.00 | 7782-44-7 | Terminal Oxidant |

Step-by-Step Protocol

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), Copper(I) Iodide (0.1 eq), TEMPO (0.01 eq), and DMAP (0.1 eq).[5]

-

Solvent: Add anhydrous acetonitrile to achieve a concentration of 0.2 M.

-

Atmosphere: Purge the flask with oxygen gas and maintain a positive pressure with an oxygen-filled balloon, or simply leave the flask open to the air (though the reaction may be slower).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or GC. The reaction time can vary from 3 to 24 hours depending on the efficiency of oxygenation.

-

Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the copper catalyst.

-

Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Analytical Characterization

-

Reaction Monitoring: Use TLC plates (silica gel 60 F₂₅₄) visualized under UV light (254 nm) and by staining with potassium permanganate. The aldehyde product will have a higher Rƒ value than the starting alcohol.

-

Product Confirmation: The structure of the purified 3-Chloro-4-(trifluoromethoxy)benzaldehyde can be confirmed by ¹H NMR and GC-MS.

-

¹H NMR (in DMSO-d₆): Expect characteristic aldehyde proton signal around δ 10.09 (s, 1H) and aromatic signals between δ 8.0-8.2.[10]

-

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Insufficient oxidant (DMP) or catalyst turnover (TEMPO).- Poor quality or wet reagents/solvent.- Low reaction temperature. | - Add an additional portion of DMP (0.2-0.3 eq).- For TEMPO, ensure vigorous stirring and good air/O₂ exposure.- Use freshly opened anhydrous solvents and high-purity reagents.- Gently warm the reaction to 30-40 °C. |

| Low Yield | - Product loss during work-up or purification.- Formation of side products.- (For DMP) Incomplete quenching leading to product degradation. | - Ensure complete extraction from the aqueous phase.- Avoid overly acidic or basic conditions during work-up.- Ensure vigorous stirring during the Na₂S₂O₃ quench until all solids dissolve. |

| Over-oxidation to Carboxylic Acid | - Presence of water in the reaction (less common with DMP/TEMPO).- (For TEMPO) Catalyst poisoning or imbalance in catalytic cycle. | - Ensure all glassware is flame-dried and solvents are anhydrous.- This is unlikely with these methods but if observed, re-evaluate the purity of all reagents. |

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Dess-Martin Periodinane (DMP): Is a potentially explosive compound, especially when heated or subjected to shock.[9] Do not grind it. Store in a cool, dry place away from heat sources.

-

Dichloromethane (DCM) & Acetonitrile (MeCN): Are toxic and volatile organic solvents. Avoid inhalation and skin contact.

-

Copper Salts: Are toxic. Avoid ingestion and creating dust.

-

Oxidizing Agents: Store oxidizers away from flammable, organic, or reducing materials.[13][14] Spills should be cleaned up immediately without using combustible materials like paper towels.[15]

-

Waste Disposal: Dispose of all chemical waste, including chromium waste if using older methods, according to institutional and local environmental regulations.

References

- 1. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijsart.com [ijsart.com]

- 7. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 8. rsc.org [rsc.org]

- 9. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]

- 10. 3-CHLORO-4-(TRIFLUOROMETHOXY)BENZALDEHYDE | 83279-38-3 [amp.chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. chemicals.co.uk [chemicals.co.uk]

- 13. ehs.yale.edu [ehs.yale.edu]

- 14. ehs.umich.edu [ehs.umich.edu]

- 15. Oxidizers - Lab Safety - Grand Valley State University [gvsu.edu]

Application Notes and Protocols: Esterification of 3-Chloro-4-(trifluoromethoxy)benzyl alcohol

<

Introduction: The Significance of a Fluorinated Benzyl Scaffold

3-Chloro-4-(trifluoromethoxy)benzyl alcohol is a key building block in contemporary medicinal chemistry and materials science. The presence of the trifluoromethoxy (-OCF₃) group, a bioisostere of the methoxy group, often imparts desirable properties such as increased metabolic stability, enhanced membrane permeability, and altered binding affinities due to its strong electron-withdrawing nature and lipophilicity. The additional chloro substituent further modulates the electronic and steric properties of the aromatic ring. Consequently, esters derived from this alcohol are of significant interest as potential drug candidates, agrochemicals, and advanced polymers.

This guide provides a comprehensive overview of the primary methods for the esterification of this compound, detailing the underlying chemical principles and offering robust, step-by-step protocols for researchers in drug development and synthetic chemistry.

Chemical Principles: Navigating the Esterification Landscape

The esterification of an alcohol involves the reaction of its hydroxyl group with a carboxylic acid or a carboxylic acid derivative. The reactivity of this compound is influenced by the electron-withdrawing effects of the chloro and trifluoromethoxy substituents. These groups decrease the nucleophilicity of the benzylic oxygen, potentially slowing down reactions that rely on its direct attack on a carbonyl carbon. Therefore, careful selection of the esterification method and reaction conditions is crucial for achieving high yields and purity.

This document will focus on three widely applicable and effective esterification strategies:

-

Steglich Esterification: A mild and versatile method employing a carbodiimide coupling agent and a nucleophilic catalyst.

-

Acylation with Acyl Chlorides/Anhydrides: A classic and often rapid method utilizing highly reactive acylating agents.

-

Mitsunobu Reaction: A powerful method for achieving esterification under neutral conditions with inversion of configuration (though not relevant for this achiral alcohol, it is a valuable tool).

The following diagram illustrates the general workflow for the synthesis of esters from this compound.

Caption: General workflow for the esterification of this compound.

Protocols for Esterification

Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[1][2] This method is particularly advantageous for substrates that are sensitive to acidic or basic conditions.[3]

Mechanism Insight: The reaction proceeds through the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate.[4] DMAP then acts as an acyl transfer agent, reacting with the intermediate to form an N-acylpyridinium salt, which is subsequently attacked by the alcohol to yield the desired ester.[5][6] This catalytic cycle prevents the formation of the N-acylurea byproduct that can occur in the absence of DMAP.[4]

Protocol:

Materials:

-

This compound

-

Carboxylic acid of choice

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DCM.

-

Add DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC (1.2 eq) or EDC (1.2 eq) in anhydrous DCM.

-

Slowly add the carbodiimide solution to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate (if DCC was used).

-

Wash the filtrate with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Data Summary Table:

| Parameter | Value |